molecular formula C9H11N5O6 B190054 4'-Azidouridine CAS No. 139442-01-6

4'-Azidouridine

Cat. No. B190054
CAS RN: 139442-01-6
M. Wt: 285.21 g/mol
InChI Key: FHPJZSIIXUQGQE-JVZYCSMKSA-N
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Description

4’-Azidouridine is a chemical compound with the molecular formula C9H11N5O6 . It is a ribonucleoside analogue .


Molecular Structure Analysis

The molecular structure of 4’-Azidouridine consists of a pyrimidine ring attached to a ribose sugar with an azido group at the 4’ position . The molecular weight of 4’-Azidouridine is 285.21 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Azidouridine include a molecular weight of 285.21 g/mol, a XLogP3-AA of -1.5, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 8, and a rotatable bond count of 3 .

Scientific Research Applications

Antiviral Applications

4’-Azidouridine has been explored for its potential as an antiviral agent, particularly against hepatitis C virus (HCV). Researchers have applied the phosphoramidate ProTide technology to 4’-Azidouridine to generate novel antiviral agents. Although 4’-Azidouridine itself did not inhibit HCV, its derivative, 4’-azidocytidine, was found to be a potent inhibitor of HCV replication .

Antiepileptic and Anxiolytic Research

Uridine, the compound from which 4’-Azidouridine is derived, has potential antiepileptic effects. Its analogs, including 4’-Azidouridine, can be used to study anticonvulsant and anxiolytic activities. This opens up avenues for developing new treatments for epilepsy and anxiety disorders .

Click Chemistry Reagent

4’-Azidouridine contains an azide group, making it a valuable reagent in click chemistry for copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc). This application is significant in the field of chemical synthesis, where it can be used to create diverse molecular structures .

Mechanism of Action

Target of Action

The primary target of 4’-Azidouridine is the viral DNA and RNA polymerases . These enzymes are crucial for the replication of viruses, making them an ideal target for antiviral agents .

Mode of Action

4’-Azidouridine, being a nucleoside analogue, interacts with its targets by getting incorporated into the viral DNA or RNA . The mechanism of action involves successive phosphorylation to nucleoside 5’triphosphates catalyzed by the corresponding kinases . This incorporation results in the inhibition of virus replication .

Biochemical Pathways

The biochemical pathway affected by 4’-Azidouridine is the replication pathway of the virus. By incorporating itself into the viral DNA or RNA, it disrupts the normal replication process, thereby inhibiting the proliferation of the virus .

Pharmacokinetics

The protide technology has been applied to 4’-azidouridine to improve its antiviral potency . This technology is known to enhance the delivery of nucleoside monophosphates to cells, potentially improving the bioavailability of 4’-Azidouridine .

Result of Action

The result of the action of 4’-Azidouridine is the inhibition of virus replication . This leads to a decrease in the viral load, thereby mitigating the effects of the viral infection.

Action Environment

The action, efficacy, and stability of 4’-Azidouridine can be influenced by various environmental factors. It’s worth noting that the effectiveness of 4’-Azidouridine can be enhanced using the ProTide technology, suggesting that modifications to the compound can influence its action .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h1-2,5-7,15,17-18H,3H2,(H,11,16,19)/t5-,6+,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPJZSIIXUQGQE-JVZYCSMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161046
Record name 4'-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azidouridine

CAS RN

139442-01-6
Record name 4'-Azidouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139442016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4'-Azidouridine exert its antiviral activity against HCV?

A1: While 4'-Azidouridine itself does not directly inhibit HCV, its triphosphate form acts as a potent inhibitor of RNA synthesis by the HCV polymerase enzyme []. This suggests that 4'-Azidouridine needs to be intracellularly phosphorylated to its active triphosphate form. The study by McGuigan et al. [] demonstrated that utilizing a phosphoramidate ProTide approach could effectively deliver the monophosphate form of 4'-Azidouridine into HCV replicon cells. This delivery strategy successfully bypassed the initial phosphorylation step, leading to the intracellular formation of the active triphosphate and subsequent inhibition of HCV replication.

Q2: How does the structure of 4'-Azidouridine relate to its activity against HCV?

A2: The research by McGuigan et al. [] highlights the importance of the phosphoramidate ProTide approach in enhancing the antiviral activity of 4'-Azidouridine. The study found that while the parent nucleoside, 4'-Azidouridine, was inactive against HCV, its corresponding phosphoramidate derivatives exhibited sub-micromolar potency. This finding underscores the crucial role of the phosphoramidate moiety in facilitating intracellular delivery and metabolic activation of 4'-Azidouridine, leading to potent inhibition of HCV replication. These results suggest that structural modifications, particularly the addition of the phosphoramidate ProTide, can significantly impact the antiviral activity of 4'-Azidouridine.

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